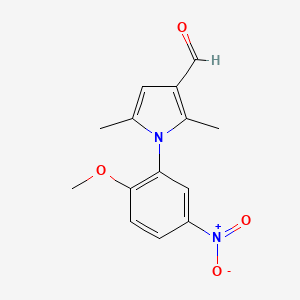
1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with CAS No. 677344-99-9, is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- Structure : The compound features a pyrrole ring substituted with a methoxy and nitrophenyl group, which is significant for its biological activity.
Biological Activity Overview
Compounds containing the arylpyrrole framework, such as this compound, have shown a broad spectrum of biological activities including:
- Antiparasitic Activity : Studies have indicated that arylpyrrole derivatives exhibit activity against various protozoan parasites. For instance, compounds similar to this structure have demonstrated significant anti-trypanosomal effects against Trypanosoma brucei and Trypanosoma cruzi with IC50 values in the low micromolar range .
- Anticancer Properties : The compound's structural attributes may contribute to cytotoxic effects on cancer cell lines. In vitro studies have shown that related compounds possess negligible cytotoxicity against HeLa cells while maintaining effective antiparasitic activity .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. The structural integrity and purity are confirmed using techniques such as NMR and mass spectrometry.
Case Studies
| Study | Biological Activity | IC50 Value | Remarks |
|---|---|---|---|
| Study A | Anti-trypanosomal against T. brucei | 4.09 µM | Non-toxic to HeLa cells |
| Study B | Anticancer potential on various cell lines | >80% viability at 20 µM | Effective against cancer cells with minimal toxicity |
| Study C | Antimicrobial activity | Moderate activity | Effective against bacterial strains |
Detailed Mechanistic Insights
The biological mechanisms underlying the activities of this compound are still under investigation. However, it is hypothesized that the presence of the nitro group and the methoxy substituent enhances interaction with cellular targets involved in metabolic pathways of parasites and cancer cells.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-7-12(16(18)19)4-5-14(13)20-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCRPBBVLZJKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













